molecular formula C27H23IN2O5S B306435 4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Número de catálogo B306435
Peso molecular: 614.5 g/mol
Clave InChI: VAMIKXKGEJPUIE-NWEZUEQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C29H27IN2O5S. It is also known as I-BET-151, which is a small molecule inhibitor that targets BET bromodomains. BET bromodomains are a family of proteins that play a critical role in gene transcription regulation. I-BET-151 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mecanismo De Acción

I-BET-151 targets BET bromodomains, which are a family of proteins that play a critical role in gene transcription regulation. BET bromodomains bind to acetylated lysine residues on histones, which are critical for the regulation of gene expression. By inhibiting BET bromodomains, I-BET-151 prevents the binding of BET proteins to acetylated lysine residues, thereby inhibiting the expression of genes involved in various diseases.
Biochemical and physiological effects:
I-BET-151 has been shown to have several biochemical and physiological effects. In cancer, I-BET-151 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the expression of genes involved in cancer cell survival and metastasis. In inflammation, I-BET-151 suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the expression of genes involved in the inflammatory response. In cardiovascular diseases, I-BET-151 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of I-BET-151 is its high potency and selectivity towards BET bromodomains. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. However, one of the limitations of I-BET-151 is its low solubility, which can affect its bioavailability and limit its therapeutic efficacy. It also exhibits off-target effects, which can lead to undesirable side effects.

Direcciones Futuras

There are several future directions for the development of I-BET-151. One of the directions is to improve its solubility and bioavailability to enhance its therapeutic efficacy. Another direction is to develop more selective BET bromodomain inhibitors to reduce off-target effects. Additionally, I-BET-151 can be used as a tool compound to study the role of BET bromodomains in various diseases and to identify new therapeutic targets.

Métodos De Síntesis

The synthesis of I-BET-151 involves several steps, including the synthesis of the key intermediate compound, 4-[(2-iodo-4-methoxyphenyl)methyl]phenol, and its subsequent reaction with 3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene. The final step involves the esterification of the resulting compound with 4-carboxybenzaldehyde. The overall yield of the synthesis process is around 10-15%.

Aplicaciones Científicas De Investigación

I-BET-151 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, I-BET-151 has been shown to inhibit the growth and proliferation of various cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer cells. It also exhibits synergistic effects when used in combination with other chemotherapeutic agents. In inflammation, I-BET-151 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. In cardiovascular diseases, I-BET-151 has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

Propiedades

Nombre del producto

4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Fórmula molecular

C27H23IN2O5S

Peso molecular

614.5 g/mol

Nombre IUPAC

4-[[2-iodo-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16-,29-27?

Clave InChI

VAMIKXKGEJPUIE-NWEZUEQQSA-N

SMILES isomérico

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

SMILES canónico

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.